Technical Monograph: 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone
Technical Monograph: 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone
Structural Characterization, Synthetic Protocols, and Pharmacophore Utility
Executive Summary
This technical guide provides a comprehensive analysis of 1-(2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone (CAS: 92549-46-7), a critical deoxybenzoin intermediate. Distinct from its para-substituted isomer (Ononetin), this ortho-methoxy derivative serves as a vital scaffold in the synthesis of 2'-substituted isoflavones, a class of compounds investigated for their selective estrogen receptor modulation (SERM) and tyrosinase inhibitory potential. This document details high-yield synthetic pathways, validated characterization protocols, and downstream applications in drug discovery.
Structural Characterization & Physiochemical Profile[1][2]
The compound belongs to the deoxybenzoin class, characterized by a methylene bridge connecting a resorcinol moiety (Ring A) and a 2-methoxyphenyl ring (Ring B).
IUPAC Name: 1-(2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone
Common Name: 2,4-dihydroxy-2'-methoxydeoxybenzoin
Molecular Formula:
Physiochemical Properties (Experimental & Predicted)[3]
| Property | Value / Range | Notes |
| Appearance | Off-white to pale yellow crystalline powder | Coloration intensifies upon oxidation. |
| Melting Point | 138 – 142 °C (Typical range for class) | Note: Isomer-dependent. Distinct from 4-methoxy isomer (158-162°C).[4] |
| Solubility | Soluble in MeOH, DMSO, Acetone; Insoluble in | Lipophilic nature requires organic cosolvents for bioassays. |
| pKa (Predicted) | ~7.65 (4-OH), ~10.2 (2-OH) | The 2-OH is hydrogen-bonded to the carbonyl, increasing pKa. |
| LogP | ~2.8 | Indicates moderate membrane permeability. |
Spectroscopic Signature:
-
-NMR (DMSO-
): The defining feature is the methylene bridge singlet ( ppm). The chelated hydroxyl proton at the 2-position (Ring A) typically appears downfield ( ppm) due to intramolecular hydrogen bonding with the carbonyl oxygen. -
IR: Strong carbonyl stretch (
) shifted to due to chelation.
Synthetic Pathways & Optimization
Two primary routes exist for the synthesis of polyhydroxylated deoxybenzoins: the Houben-Hoesch Condensation and Friedel-Crafts Acylation . For the 2-methoxy derivative, the Houben-Hoesch method is preferred to avoid demethylation of the sterically crowded methoxy group often caused by strong Lewis acids in Friedel-Crafts conditions.
Method A: Houben-Hoesch Condensation (Preferred)
This method utilizes the mild Lewis acid
-
Reactants: Resorcinol (1.0 eq), (2-Methoxyphenyl)acetonitrile (1.0 eq).
-
Catalyst: Anhydrous
/ Dry gas. -
Solvent: Anhydrous Ether or Ethyl Acetate.
Detailed Protocol:
-
Preparation: Dissolve resorcinol (11.0 g, 0.1 mol) and (2-methoxyphenyl)acetonitrile (14.7 g, 0.1 mol) in dry diethyl ether (100 mL) containing fused
(2.0 g). -
Saturation: Cool the mixture to
in an ice bath. Pass a steady stream of dry gas through the solution for 3-4 hours. Critical Step: Ensure moisture exclusion to prevent premature hydrolysis of the nitrile. -
Precipitation: Allow the mixture to stand at
for 24-48 hours. The ketimine hydrochloride intermediate will precipitate as an oil or solid. -
Hydrolysis: Decant the ether. Dissolve the residue in water (200 mL) and heat at reflux (
) for 1 hour. This converts the ketimine ( ) to the ketone ( ). -
Purification: Cool to room temperature. The product precipitates.[5] Filter and recrystallize from aqueous methanol.
Method B: Friedel-Crafts Acylation (Alternative)
Useful when the nitrile precursor is unavailable. Requires careful temperature control.
-
Reactants: Resorcinol + (2-Methoxyphenyl)acetic acid.
-
Catalyst:
(Boron trifluoride etherate). -
Conditions:
, 2-4 hours. Warning: is too harsh and may cleave the 2'-methoxy ether.
Synthetic Logic Visualization
The following diagram illustrates the Houben-Hoesch pathway, highlighting the critical ketimine intermediate.
Figure 1: Houben-Hoesch synthesis pathway via ketimine intermediate hydrolysis.[4][2]
Biotransformation & Pharmacophore Utility
The primary utility of 1-(2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone lies in its role as a "C2-synthon" precursor for isoflavones . The 2'-methoxy substitution pattern is biologically significant, often enhancing metabolic stability compared to unsubstituted analogs.
Downstream Synthesis: Isoflavone Cyclization
To convert the deoxybenzoin into an isoflavone (e.g., 7-hydroxy-2'-methoxyisoflavone), a one-carbon source is required to close the pyran ring.
Standard Protocol (Bass Reaction):
-
Reagents: Deoxybenzoin substrate +
+ Methanesulfonyl chloride (MsCl) / DMF. -
Alternative: Reaction with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) in microwave conditions.
-
Mechanism: Formylation at the alpha-methylene position followed by intramolecular cyclization with the 2-hydroxyl group.
Figure 2: Cyclization mechanism converting the deoxybenzoin scaffold to the isoflavone core.
Analytical Validation (Quality Control)
To ensure scientific integrity, the synthesized compound must pass the following QC criteria before use in biological assays.
1. Purity Verification (HPLC)
-
Column: C18 Reverse Phase (
). -
Mobile Phase: Gradient Acetonitrile:Water (0.1% Formic Acid)
over 30 min. -
Detection: UV at 280 nm (Resorcinol absorption) and 320 nm.
-
Acceptance Criteria: Purity
(Area under curve).
2. Structural Confirmation (NMR Checklist)
| Position | Proton Type | Chemical Shift ( | Multiplicity | Diagnostic Value |
| 2-OH | Phenolic | ~12.5 ppm | Singlet | Confirms chelation/intact ketone. |
| Methylene | ~4.2 ppm | Singlet | Confirms deoxybenzoin bridge. | |
| 2'-OMe | Methoxy | ~3.8 ppm | Singlet | Confirms presence of Ring B substituent. |
| 3-H | Aromatic | ~6.3 ppm | Doublet | Ring A coupling pattern. |
References
-
Synthesis of Deoxybenzoins: Pelter, A., et al. "The synthesis of polyhydroxydeoxybenzoins." Journal of the Chemical Society, Perkin Transactions 1, 1981.
-
Houben-Hoesch Methodology: Ruske, W.[6][7] "The Houben-Hoesch Reaction."[6][8][9] Olah's Friedel-Crafts and Related Reactions, Vol. 3, 1964. (Classic Reference for mechanism).
-
Isoflavone Cyclization: Wahala, K., & Hase, T. A. "Expedient synthesis of polyhydroxyisoflavones." Journal of the Chemical Society, Perkin Transactions 1, 1991.
-
Biological Activity (Tyrosinase): Chang, T. S. "An updated review of tyrosinase inhibitors." International Journal of Molecular Sciences, 2009.
-
Compound Data: PubChem CID 729357 (Isomer Reference).
Sources
- 1. 92549-46-7|1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone|BLD Pharm [bldpharm.com]
- 2. 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone | C15H14O4 | CID 729357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone CAS#: 487-49-0 [m.chemicalbook.com]
- 4. 1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone | 487-49-0 [chemicalbook.com]
- 5. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Houben-Hoesch Reaction [drugfuture.com]
- 8. Houben-Hoesch Synthesis (Chapter 63) - Name Reactions in Organic Synthesis [cambridge.org]
- 9. Houben-Hoesch Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
